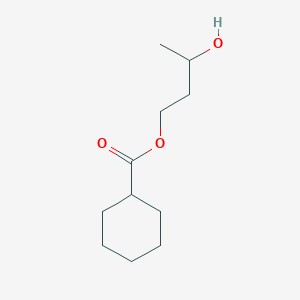
Cyclohexanecarboxylic acid, 3-hydroxybutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 3-hydroxybutyl ester is an organic compound that belongs to the class of esters. Esters are typically derived from carboxylic acids and alcohols. This particular ester is formed from cyclohexanecarboxylic acid and 3-hydroxybutanol. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 3-hydroxybutyl ester can be achieved through esterification. This involves the reaction of cyclohexanecarboxylic acid with 3-hydroxybutanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. This method allows for better control over reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 3-hydroxybutyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cyclohexanecarboxylic acid and 3-hydroxybutanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Another alcohol in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Cyclohexanecarboxylic acid and 3-hydroxybutanol.
Reduction: Cyclohexanol and 3-hydroxybutanol.
Transesterification: A different ester and alcohol.
Scientific Research Applications
Cyclohexanecarboxylic acid, 3-hydroxybutyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 3-hydroxybutyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclohexanecarboxylic acid and 3-hydroxybutanol, which may then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxylic acid, ethyl ester
- Cyclohexanecarboxylic acid, methyl ester
- Cyclohexanecarboxylic acid, butyl ester
Uniqueness
Cyclohexanecarboxylic acid, 3-hydroxybutyl ester is unique due to the presence of the 3-hydroxybutyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
22733-97-7 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
3-hydroxybutyl cyclohexanecarboxylate |
InChI |
InChI=1S/C11H20O3/c1-9(12)7-8-14-11(13)10-5-3-2-4-6-10/h9-10,12H,2-8H2,1H3 |
InChI Key |
UATJRDLPNUINMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C1CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















